Idropranolol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Idropranolol involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While this compound was never marketed and thus not produced on an industrial scale, the general approach for the industrial production of beta blockers involves similar synthetic routes as described above. The process would likely involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Idropranolol, like other beta blockers, can undergo various chemical reactions including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a beta blocker, it can be used in studies related to the synthesis and reactivity of beta-adrenergic antagonists.
Biology: It can be used in research to understand the biological effects of beta blockers on cellular processes.
Medicine: Potential applications in the treatment of cardiovascular diseases, although not clinically used.
Industry: Could be used as a reference compound in the development of new beta blockers.
Mechanism of Action
Idropranolol, like other beta blockers, works by blocking the action of epinephrine and norepinephrine on beta-adrenergic receptors . This leads to vasoconstriction, inhibition of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), induction of apoptosis in endothelial cells, and downregulation of protein kinase A (PKA) activation . These actions result in reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A widely used beta blocker with similar chemical structure and pharmacological effects.
Atenolol: Another beta blocker with a different chemical structure but similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used to treat high blood pressure and angina.
Uniqueness
Idropranolol is unique in that it was never marketed, making it primarily of interest for research purposes rather than clinical use. Its chemical structure is similar to that of Propranolol, but it differs in the specific arrangement of its functional groups, which may result in different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
27581-02-8 |
---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3 |
InChI Key |
JKLYFQUDQSQWRB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O |
Origin of Product |
United States |
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